alpha-Aspartylphenylalanine
Description
Structural Context as a Dipeptide
Alpha-Aspartylphenylalanine (α-Asp-Phe) is a dipeptide, a molecule formed by the linkage of two amino acids. hmdb.ca Specifically, it is composed of L-aspartic acid and L-phenylalanine residues. nih.gov The connection is an α-peptide bond, formed between the alpha-carboxyl group of aspartic acid and the alpha-amino group of phenylalanine. ontosight.ai This specific linkage distinguishes it from its isomer, beta-aspartylphenylalanine, where the beta-carboxyl group of aspartic acid is involved in the peptide bond. wikipedia.org The precise chemical name for α-Asp-Phe is (3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid. nih.govnih.gov
The molecular structure of this dipeptide provides a foundation for more complex peptide and protein research. Its relatively simple, yet well-defined, three-dimensional conformation allows scientists to study fundamental aspects of peptide chemistry, such as bond formation, stability, and interactions with other molecules. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₅ | nih.govchemspider.comchemspider.com |
| Molecular Weight | 280.28 g/mol | nih.govnih.gov |
| IUPAC Name | (3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | nih.govnih.gov |
| Physical Description | Solid, white crystalline powder | nih.govontosight.ai |
| Melting Point | 236 - 239 °C | nih.govnih.gov |
| Solubility | Soluble in water; sparingly soluble in aqueous buffers. Soluble in DMSO at ~5 mg/ml. | ontosight.aicaymanchem.com |
Significance as a Model Peptide Compound in Biochemical Investigations
The well-characterized nature of this compound makes it an excellent model compound in various biochemical studies. smolecule.com Its simple dipeptide structure serves as a fundamental building block for investigating more complex peptide and protein interactions. smolecule.com
Key research applications include:
Enzyme-Substrate Interactions: The dipeptide is used to study the mechanisms of peptidases, the enzymes responsible for breaking peptide bonds. For instance, it is known to be hydrolyzed by intestinal microvillar membrane preparations and is a substrate for enzymes like aminopeptidase (B13392206) A and W. scispace.commdpi.com Understanding how these enzymes recognize and cleave α-Asp-Phe provides insight into protein digestion and metabolism. hmdb.ca
Peptide Synthesis and Stability: Researchers utilize α-Asp-Phe as a model substrate to explore and optimize methods for peptide synthesis. ebi.ac.uk Studies on its stability under different conditions, such as pH and temperature, inform the development of more stable peptide-based therapeutics and food ingredients. hmdb.cawikipedia.org
Taste Receptor Research: Although its methyl ester derivative is known as the sweetener aspartame (B1666099), the unmodified dipeptide itself is a subject of study in taste science. ebi.ac.uk Dipeptides and tripeptides are known to activate human bitter taste receptors, such as T2R1. nih.govresearchgate.net Research into how peptides like α-Asp-Phe interact with taste receptors helps to elucidate the molecular basis of taste perception, including bitterness and umami. mdpi.comjst.go.jp
Protein Aggregation Studies: Amphiphilic dipeptides, including Asp-Phe, have been shown to induce the aggregation of model proteins under physiological conditions. ebi.ac.uk This research is relevant to understanding the formation of various supramolecular structures and has implications for studies on protein folding and neurodegenerative diseases. ebi.ac.uk
Historical Perspectives on its Discovery and Initial Characterization in Research
The research trajectory of this compound is intrinsically linked to the discovery of its famous derivative, aspartame. In 1965, while working on a project to create a new ulcer drug, chemist James M. Schlatter at G.D. Searle & Company synthesized aspartame (L-α-aspartyl-L-phenylalanine methyl ester). nih.gov The discovery of its intense sweetness was accidental.
This discovery spurred significant research into the synthesis and properties of the parent dipeptide, this compound. google.com A primary challenge for chemists was developing methods to selectively form the α-peptide bond between L-aspartic acid and L-phenylalanine, as reactions could also produce the non-sweet β-isomer. google.com
Initial characterization focused on its role as the primary metabolite of aspartame. hmdb.cacaymanchem.com Upon ingestion, the methyl ester bond of aspartame is hydrolyzed, yielding this compound, which is then further broken down into its constituent amino acids, aspartic acid and phenylalanine, by peptidases in the intestinal lumen. hmdb.canih.govmdpi.com Early studies therefore concentrated on its metabolic fate and its interaction with digestive enzymes to understand the complete metabolic pathway of the sweetener. caymanchem.com
Overview of Principal Academic Research Domains
Research involving this compound spans several key academic disciplines, reflecting its fundamental nature as a biomolecule.
Peptide and Protein Chemistry: This is the core domain where α-Asp-Phe is studied. Research focuses on methods of peptide synthesis, including enzymatic synthesis and the use of protecting groups to ensure the correct α-linkage. ebi.ac.uknih.gov Its stability, conformation, and chemical reactivity are fundamental topics of investigation. hmdb.ca
Biochemistry and Enzymology: In this field, the dipeptide is used as a substrate to probe the function and specificity of peptidases. mdpi.com Studies on its enzymatic cleavage in various tissues, such as the intestine, are crucial for understanding protein digestion and the metabolism of peptide-based compounds. scispace.com
Food Science and Technology: Driven by its relationship to aspartame, α-Asp-Phe is relevant in food science. Research in this area investigates the stability of aspartame and its breakdown into α-Asp-Phe under various food processing and storage conditions, which affects the shelf-life and taste profile of products. wikipedia.orgresearchgate.net
Neuroscience and Physiology: The constituent amino acids of α-Asp-Phe, aspartic acid and phenylalanine, are both neurologically active. This has led to research investigating the physiological roles of dipeptides. This includes studies on their interaction with taste receptors and their potential effects on various physiological pathways, such as the inhibition of angiotensin-converting enzyme (ACE). caymanchem.comnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQCXOFQZKCETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864401 | |
| Record name | alpha-Aspartylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic and Biosynthetic Methodologies for Alpha Aspartylphenylalanine
Modern Chemical Synthesis Approaches
Chemical synthesis of alpha-aspartylphenylalanine necessitates precise control over reaction conditions to achieve high yields and stereochemical purity. Key challenges include directing the peptide bond formation to the α-carboxyl group of aspartic acid and preventing unwanted side reactions.
The direct condensation of L-aspartic acid and L-phenylalanine methyl ester is a primary route for synthesizing this compound. To prevent the formation of undesired byproducts, the amino group of L-aspartic acid and its side-chain carboxyl group are often protected before the condensation reaction. One common method involves the formation of an N-protected aspartic anhydride (B1165640). This intermediate then reacts with L-phenylalanine methyl ester. Subsequent removal of the protecting group yields the final product. For instance, a chemical synthesis route may use formyl as a protecting group for the amino group of L-aspartic acid.
A typical synthesis process involves several key stages:
Protection: The amino group of L-aspartic acid is protected, for example, by formylation.
Anhydride Formation: The two carboxyl groups of the N-protected aspartic acid are cyclized to form an anhydride.
Condensation: The anhydride is reacted with L-phenylalanine methyl ester.
Deprotection: The protecting group is removed, often through acid hydrolysis, to yield this compound methyl ester. chemdad.com
One documented procedure involves reacting N-formyl-α-L-aspartyl-L-phenylalanine in a medium of concentrated sulfuric acid and water, followed by the addition of methanol (B129727) and anhydrous magnesium chloride to facilitate the formation and precipitation of α-L-aspartyl-L-phenylalanine methyl ester hydrochloride. prepchem.com This method has reported yields of over 80%. prepchem.com
| Reactant | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| N-formyl-α-L-aspartyl-L-phenylalanine | Concentrated sulfuric acid, water, methanol, anhydrous magnesium chloride | 50-60°C for deformylation, then 30-35°C for 4 days for esterification and precipitation | α-L-aspartyl-L-phenylalanine methyl ester hydrochloride | 81.4% |
A significant challenge in the chemical synthesis of aspartylphenylalanine is the control of stereoisomers. The formation of the bitter-tasting β-aspartylphenylalanine, where the peptide bond is formed with the side-chain carboxyl group of aspartic acid, is a common side reaction. google.com The sweet taste is exclusive to the α-isomer. researchgate.net
To achieve stereoselectivity, synthetic strategies often employ methods that favor the formation of the α-isomer. The use of N-carboxy anhydrides (NCAs) of L-aspartic acid α-esters can direct the reaction towards the desired isomer. For example, the condensation of the N-carboxy anhydride of L-aspartic acid α-methyl ester with L-phenylalanine methyl ester has been shown to produce the α,α-dipeptide ester. google.com However, these methods require careful control of reaction conditions to minimize racemization and the formation of the β-isomer. The choice of solvents and temperature can significantly influence the ratio of α to β isomers.
While enzymatic methods often exhibit superior stereoselectivity, chemical approaches continue to be refined to improve the yield of the desired α-isomer and reduce the formation of the β-diastereomer. nih.gov
The selection and application of protecting groups are critical for a successful chemical synthesis of this compound. libretexts.org Protecting groups temporarily block reactive functional groups to prevent unwanted side reactions. springernature.com For the synthesis of this dipeptide, the amino group of L-aspartic acid and its β-carboxyl group are typically protected.
Common amino-protecting groups include:
Formyl (For): Can be removed under acidic conditions. chemdad.com
Benzyloxycarbonyl (Z or Cbz): Removable by catalytic hydrogenation. nih.gov
tert-Butoxycarbonyl (Boc): Removed by mild acids.
The β-carboxyl group of aspartic acid is often protected as an ester, such as a benzyl (B1604629) or tert-butyl ester, to prevent its participation in the peptide bond formation. A significant side reaction during peptide synthesis involving aspartic acid is the formation of aspartimide. iris-biotech.de This occurs when the nitrogen of the peptide backbone attacks the protected β-carboxyl group, forming a cyclic imide. iris-biotech.de The use of bulky protecting groups on the β-carboxyl group, such as 2,4-dimethyl-3-pentyl ester, has been shown to significantly reduce the formation of aspartimide-related by-products. researchgate.net
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| α-Amino group | Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation |
| α-Amino group | tert-Butoxycarbonyl | Boc | Mild acid (e.g., trifluoroacetic acid) |
| β-Carboxyl group | Benzyl ester | OBn | Catalytic hydrogenation |
| β-Carboxyl group | tert-Butyl ester | OtBu | Mild acid (e.g., trifluoroacetic acid) |
Enzymatic Synthesis Pathways
Enzymatic methods for synthesizing this compound offer several advantages over chemical synthesis, including high stereospecificity, milder reaction conditions, and reduced environmental impact. nih.govletstalkacademy.com
Several enzyme systems are employed for the enzymatic synthesis of this compound and its precursors.
Thermolysin: This heat-stable metalloprotease from Bacillus thermoproteolyticus is widely used for the industrial production of an aspartame (B1666099) precursor. nih.govletstalkacademy.com It catalyzes the condensation of N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) with L-phenylalanine methyl ester (L-Phe-OMe). nih.gov Thermolysin exhibits high enantioselectivity for the L-isomers of the amino acid substrates. nih.gov The product, Z-α-L-aspartyl-L-phenylalanine methyl ester, can then be deprotected to yield the final product. nih.gov
α-Amino Acid Ester Acyl Transferase (AET): This enzyme catalyzes the formation of a peptide bond from an amino acid methyl ester and an amino acid. nih.gov The gene encoding AET has been cloned from bacteria such as Empedobacter brevis and Sphingobacterium siyangensis. nih.gov These enzymes show potential for dipeptide synthesis due to their catalytic efficiency in forming peptide bonds.
L-Amino Acid Ligases (LALs): These enzymes catalyze the formation of a peptide bond between two unprotected L-amino acids in an ATP-dependent manner. nih.govwikipedia.org The YwfE protein from Bacillus subtilis was the first identified L-amino acid ligase and is capable of synthesizing various dipeptides. nih.gov More recently, other LALs have been discovered that can synthesize longer oligopeptides. nih.gov These enzymes offer a direct route to dipeptide synthesis without the need for protecting groups. nih.gov
| Enzyme | Source Organism (Example) | Substrates | Key Advantage |
|---|---|---|---|
| Thermolysin | Bacillus thermoproteolyticus | N-protected L-aspartic acid and L-phenylalanine methyl ester | High stereoselectivity and thermal stability nih.govletstalkacademy.com |
| α-Amino Acid Ester Acyl Transferase | Empedobacter brevis, Sphingobacterium siyangensis | Amino acid methyl esters and amino acids | Catalyzes peptide bond formation nih.gov |
| L-Amino Acid Ligase | Bacillus subtilis | Unprotected L-amino acids | Direct synthesis without protecting groups, ATP-dependent nih.govwikipedia.org |
The mechanism of enzyme-catalyzed peptide synthesis differs depending on the enzyme class. In the case of proteases like thermolysin, the reaction equilibrium is shifted towards synthesis rather than hydrolysis. This is often achieved by conducting the reaction in organic solvents or biphasic systems, or by the precipitation of the product from the aqueous reaction mixture. nih.govnih.gov The proposed mechanism for thermolysin-catalyzed synthesis involves the binding of the carboxyl-donor substrate (Z-L-Asp) and the amino-donor substrate (L-Phe-OMe) to the enzyme's active site, facilitating the nucleophilic attack of the amino group on the carboxyl group to form the peptide bond. acs.org
For L-amino acid ligases, the reaction is ATP-dependent. The enzyme activates a carboxyl group of one amino acid by forming an aminoacyl-phosphate intermediate. nih.gov This activated intermediate then reacts with the amino group of the second amino acid to form the dipeptide, with the release of ADP and inorganic phosphate (B84403). nih.gov
Reaction conditions for enzymatic synthesis must be optimized for each specific enzyme. Key parameters include pH, temperature, substrate concentrations, and the choice of solvent. For example, an improved method for aspartame synthesis using an enzyme-catalyzed condensation of L-aspartic acid with methyl L-phenylalaninate has been shown to produce high yields at a pH range of about 2.0 to 5.5. google.com
Yield Enhancement and Purity Considerations in Enzymatic Production
The enzymatic synthesis of α-aspartylphenylalanine precursors, primarily N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester (Z-APM), is a cornerstone of its production. The metalloproteinase enzyme thermolysin is widely utilized for this purpose, catalyzing the condensation of N-protected L-aspartic acid and an L-phenylalanine ester. nih.gov Achieving high yields and purity in this process is contingent on the careful optimization of several reaction parameters.
A critical strategy for enhancing yield and enzyme stability is immobilization. By entrapping thermolysin in supports like polyurethane or adsorbing it onto bentonite (B74815) clay, its operational stability and reusability are significantly improved. researchgate.netnih.gov For instance, thermolysin immobilized on bentonite retained 86.53% of its initial activity after 30 continuous uses. researchgate.net The reaction medium also plays a pivotal role. The use of water-saturated organic solvents, such as ethyl acetate (B1210297) or tert-amyl alcohol, can shift the reaction equilibrium toward synthesis, thereby increasing the product yield. nih.govyoutube.com In a continuous column reactor with immobilized thermolysin in tert-amyl alcohol, Z-APM was synthesized for over 300 hours with no loss of activity. youtube.com
Purity is a major consideration, as the formation of the bitter-tasting β-isomer (β-L-aspartyl-L-phenylalanine) must be minimized. The high stereospecificity of enzymes like thermolysin is a key advantage, as it selectively catalyzes the formation of the desired α-peptide bond. nih.gov The choice of reaction conditions, including pH and solvent, can further influence this selectivity. For example, in a biphasic aqueous/organic solvent system, the yield of the α-isomer can be maximized at an aqueous-phase pH of approximately 5. nih.gov
The following table summarizes research findings on yield enhancement under various enzymatic conditions.
Table 1: Research Findings on Yield Enhancement in Enzymatic Production
| Enzyme | Strategy | Substrates | Solvent System | Key Findings | Yield | Reference |
|---|---|---|---|---|---|---|
| Thermolysin | Immobilization (Entrapment in Polyurethane) | Z-L-aspartic acid, L-phenylalanine methyl ester | Water-saturated ethyl acetate | Immobilization provided stability; 89% residual activity after 4 reuses. | 94% | nih.gov |
| Thermolysin | Immobilization (Adsorption on Bentonite) | N-carbobenzoxy L-Asp, L-Phe methyl ester | Not specified | Yield increased with reaction time, reaching maximum after 10 hours. | 100% | researchgate.net |
| Thermolysin | Immobilization (in a column reactor) | Z-L-aspartic acid, L-phenylalanine methyl ester | tert-Amyl alcohol | Continuous synthesis for over 300 hours with no loss of activity. | Not specified | youtube.com |
| PT121 Protease | Optimized Reaction Conditions | L-Aspartic acid, L-Phenylalanine methyl ester | 60% DMSO, pH 4.0 | Direct synthesis from unprotected amino acids achieved a significantly higher yield. | 30.9% | bachem.com |
Hybrid Chemoenzymatic and Microbial Synthesis Strategies
To overcome the limitations of purely chemical or enzymatic routes, hybrid strategies have been developed. These approaches combine the selectivity of enzymes with the versatility of chemical synthesis and the biosynthetic power of microorganisms.
Chemoenzymatic peptide synthesis (CEPS) is a powerful approach that merges the strengths of chemical and biological catalysis. libretexts.org In the context of α-aspartylphenylalanine synthesis, this typically involves the chemical protection of the reactive groups of the precursor amino acids, followed by an enzymatic coupling step. nih.govoup.com
The process generally begins with the chemical synthesis of protected amino acid derivatives. For instance, the amino group of L-aspartic acid is protected with a benzyloxycarbonyl (Z) group to form N-benzyloxycarbonyl-L-aspartic acid (Z-Asp), and the carboxyl group of L-phenylalanine is esterified, commonly forming L-phenylalanine methyl ester (Phe-OMe). nih.gov These chemical steps prevent unwanted side reactions, such as self-polymerization, and direct the subsequent enzymatic reaction. oup.com
The protected precursors are then subjected to enzymatic ligation. Thermolysin is used to specifically catalyze the formation of the peptide bond between the α-carboxyl group of Z-Asp and the amino group of Phe-OMe. nih.gov This step is highly regioselective and stereoselective, ensuring the formation of the α-isomer. nih.gov A final chemical step, catalytic hydrogenation, is then employed to remove the Z-protecting group, yielding the final dipeptide ester. nih.gov This integration allows for a highly controlled and efficient synthesis that would be difficult to achieve through purely chemical methods, which often result in a mixture of α and β isomers. oup.com
The efficiency of enzymatic and chemoenzymatic synthesis is heavily dependent on the availability and performance of the biocatalyst. Genetically modified microorganisms offer a robust platform for enhancing the production of key enzymes and precursor molecules. Escherichia coli and Bacillus subtilis are common hosts for these engineering efforts. libretexts.orgnih.gov
One major focus is the overproduction of the coupling enzyme, thermolysin. The gene encoding thermolysin from Bacillus thermoproteolyticus has been successfully expressed in E. coli, enabling extracellular production of the active enzyme. researchgate.netlibretexts.org This recombinant production circumvents the need to cultivate the original, sometimes less genetically tractable, bacterial source. Further engineering of the expression system, such as co-expressing the pro-sequence of thermolysin with its mature sequence in E. coli, has been shown to facilitate proper folding and secretion. nih.govresearchgate.net In Bacillus species, genetic manipulation strategies like promoter engineering and deletion of native protease genes are employed to increase the yield and prevent degradation of the desired recombinant enzyme. mdpi.com
Beyond enzyme production, metabolic engineering of microorganisms can be used to increase the supply of the precursor amino acids, L-aspartate and L-phenylalanine. In E. coli, this is achieved by:
Overexpressing key enzymes in the amino acid biosynthetic pathways, such as L-aspartate aminotransferase (AspC) for L-aspartate. nih.govacs.org
Alleviating feedback inhibition of enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, a critical step in the L-phenylalanine pathway. nih.gov
Directing carbon flux toward the desired precursors by deleting competing pathways. nih.gov
Engineering transport systems to increase the export of the synthesized amino acids from the cell. nih.gov
Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that microorganisms use to synthesize a wide variety of peptides without the use of ribosomes. osti.gov These enzymatic assembly lines offer a powerful platform for the de novo synthesis of specific dipeptides like α-aspartylphenylalanine. The modular nature of NRPSs, where each module is responsible for incorporating a specific amino acid, makes them amenable to protein engineering. osti.gov
Researchers have successfully constructed hybrid peptide synthetases specifically designed to produce α-L-aspartyl-L-phenylalanine. osti.gov This was achieved by fusing an aspartic acid-activating module from one NRPS system (surfactin synthetase) with a phenylalanine-activating module from another (tyrocidine synthetase). These engineered dimodular enzymes consist of the necessary domains for substrate recognition and activation (Adenylation domain), covalent binding and transport (Peptidyl Carrier Protein or Thiolation domain), and peptide bond formation (Condensation domain). A thioesterase domain is typically fused to the C-terminus to catalyze the release of the final dipeptide product. osti.gov
A study on the de novo design of six different Asp-Phe synthetases found that the efficiency and product specificity were highly dependent on the fusion strategy. The engineered enzymes produced both the desired α-Asp-Phe and the β-Asp-Phe byproduct. A direct correlation was observed between the enzyme's turnover rate and its selectivity; higher turnover numbers (ranging up to 0.7 min⁻¹) corresponded to a higher proportion (75-100%) of the desired α-isomer. osti.gov This research provides a proof-of-concept for using engineered NRPS systems as a biosynthetic route for α-aspartylphenylalanine, offering a pathway that is entirely biological and highly tunable.
Development of Novel Synthetic Routes and Process Intensification
Process intensification aims to develop dramatically more efficient, cleaner, and more economical manufacturing processes, often by combining unit operations like reaction and separation into a single piece of equipment. nih.gov In the synthesis of α-aspartylphenylalanine and other peptides, novel reactor designs and integrated processes are being explored to achieve these goals.
One promising approach is the use of microreactors. These devices, which utilize channels with sub-millimeter dimensions, offer superior mass and heat transfer compared to conventional batch reactors. nih.gov The high surface-area-to-volume ratio allows for precise temperature control and rapid mixing, which can significantly accelerate reaction rates and improve yields. For dipeptide synthesis, it has been demonstrated that reactions performed in a microreactor can achieve quantitative yields in minutes, compared to moderate yields over many hours in batch reactions. nih.gov
Membrane reactors represent another key technology for process intensification. In this setup, an enzymatic reaction is coupled with a membrane-based separation. For example, the synthesis of a dipeptide has been successfully carried out in a tubular ceramic membrane reactor where the enzyme was encapsulated in reversed micelles. This system allowed for the integration of the reaction and a separation step; the dipeptide product, being insoluble in the reaction medium, precipitated and was retained by the ultrafiltration membrane, while substrates and by-products could be permeated through. This simultaneous reaction and separation can drive the equilibrium towards product formation and simplify downstream processing.
The development of novel solvent systems, such as biphasic systems, also contributes to process intensification. By conducting the enzymatic reaction in a two-phase system (e.g., aqueous/organic), the product can be selectively extracted into one phase as it is formed, again shifting the reaction equilibrium and easing purification. These innovative routes demonstrate a move towards more continuous, integrated, and efficient processes for dipeptide synthesis.
Enzymatic Hydrolysis and Chemical Degradation Mechanisms of Alpha Aspartylphenylalanine
Peptidase Substrate Specificity Studies
The susceptibility of alpha-Aspartylphenylalanine to enzymatic cleavage is determined by the specific recognition of its structure by various peptidases.
The initial hydrolysis of this compound often occurs in the small intestine. The apical plasma membrane of intestinal cells is equipped with a variety of enzymes, referred to as brush border enzymes, that digest nutrients. colostate.edu Among these are a large number of peptidases that hydrolyze small peptides into absorbable units like free amino acids and dipeptides. colostate.edulumenlearning.com
Key enzymes involved in the breakdown of peptides with N-terminal acidic amino acids include:
Aminopeptidase (B13392206) A (ENPEP or Glutamyl Aminopeptidase): This enzyme, belonging to the M1 metallopeptidase family, is known for its preference for cleaving N-terminal acidic residues like aspartyl and glutamyl groups from peptides. nih.govscispace.com It is a membrane-associated ectoenzyme found in various tissues, including the kidney and the intestinal brush border. colostate.edunih.gov Studies have confirmed that aminopeptidase A catalyzes the hydrolysis of substrates with N-terminal L-aspartyl residues. scispace.com
Aspartyl Aminopeptidase (DNPEP): As a member of the M18 metallopeptidase family, DNPEP also exhibits specificity for N-terminal aspartic acid residues. nih.govresearchgate.net It has been identified in the cytosol of various tissues and is distinct from Aminopeptidase A. researchgate.net
Brush Border Dipeptidases: The intestinal brush border contains various dipeptidases that contribute to the final stages of protein digestion. lumenlearning.comnih.gov These enzymes can hydrolyze a wide range of dipeptides, including this compound, into their constituent amino acids prior to or during absorption. nih.gov Research on porcine gut metabolism has shown that aspartame (B1666099) is first hydrolyzed to this compound and methanol (B129727) in the intestinal lumen, and this dipeptide is then further broken down by these peptidases. nih.gov
Peptidases cleave the peptide bond between the aspartic acid and phenylalanine residues of this compound. The specificity of this cleavage is dictated by the interactions between the dipeptide and the enzyme's active site.
The active site of a peptidase is a three-dimensional pocket whose shape, size, and chemical properties are determined by the arrangement of its amino acid residues. khanacademy.org For metallopeptidases like Aminopeptidase A and DNPEP, the active site contains one or more metal ions, typically zinc, which are crucial for catalysis. researchgate.netnih.gov
The interaction involves:
Binding: The substrate, this compound, fits into the active site. The enzyme's shape may change slightly to achieve a tighter fit, a concept known as induced fit. khanacademy.org
Recognition: Specific amino acid residues within the active site recognize and bind to the different parts of the substrate. For enzymes like Aminopeptidase A, the active site possesses a specificity pocket that favorably accommodates the acidic side chain of the N-terminal aspartate residue. researchgate.net This interaction is often stabilized by charged or polar residues within the pocket. nih.gov
Catalysis: The catalytic machinery of the active site, often involving the coordinated metal ion and nearby amino acid residues, facilitates the hydrolysis of the peptide bond. This process lowers the activation energy of the reaction. khanacademy.org The two domains of aspartyl proteases each contain a catalytic aspartyl residue at their active site. ebi.ac.uk
The ability of peptidases to distinguish between different peptide substrates is based on recognition motifs. These motifs are specific structural features of the substrate that the enzyme's active site is evolved to recognize.
For peptidases acting on this compound, the primary recognition motif is the presence of an N-terminal aspartic acid residue. However, the specificity can vary between different enzymes. For instance, while both Aminopeptidase A and DNPEP prefer N-terminal acidic residues, they are distinct enzymes with different structural properties and potentially subtle differences in substrate preference or inhibitor sensitivity. nih.gov
A comparison of these enzymes reveals common principles:
N-Terminal Recognition: Both are aminopeptidases, meaning they cleave the first amino acid from the N-terminus of a peptide. scbt.com
Specificity for Acidic Residues: Their active sites are tailored to bind the negatively charged side chain of aspartate (or glutamate). scispace.comresearchgate.net
Stereospecificity: These enzymes are stereospecific, typically hydrolyzing peptides composed of L-amino acids, as is the case with alpha-L-Aspartyl-L-phenylalanine. scispace.com
Studies comparing Aminopeptidase A (ENPEP) and DNPEP have led to the identification of selective inhibitors, highlighting the structural differences in their active sites that can be exploited for targeted drug design. nih.gov
Kinetic Characterization of Hydrolytic Enzymes
Enzyme kinetics provides quantitative measures of the rates of enzyme-catalyzed reactions and the factors affecting them.
Kinetic parameters help define the efficiency and specificity of an enzyme for its substrate.
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme.
Kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's catalytic efficiency. mit.edu
Ki (Inhibition Constant): Quantifies how potently an inhibitor binds to an enzyme.
| Enzyme | Compound | Parameter | Value |
| Angiotensin-Converting Enzyme (ACE) | L-Aspartyl-L-phenylalanine | Ki | 11 µM caymanchem.com |
This table is interactive. Click on the headers to sort.
This inhibition demonstrates a specific interaction between the dipeptide and the active site of ACE, which is significant in the context of its physiological effects.
Kinetic analyses of enzymatic reactions can be performed under different conditions to elucidate the reaction mechanism.
Pre-Steady-State Kinetics: This analysis focuses on the initial, very brief phase of the reaction (typically milliseconds) before the steady state is reached. mit.eduunacademy.comyoutube.com During this period, the formation of the initial enzyme-substrate complex and any subsequent intermediate steps can be observed. youtube.comnih.gov Techniques like stopped-flow spectroscopy are used to monitor these rapid changes. youtube.com Pre-steady-state analysis is crucial for measuring the rate constants of individual steps in the catalytic cycle, which are often masked in steady-state measurements. mit.edu For the hydrolysis of this compound, such analysis could reveal the rates of binding, conformational changes, and the chemical step of peptide bond cleavage.
Mechanistic Insights into Enzyme-Catalyzed Hydrolysis
The enzymatic hydrolysis of this compound, a dipeptide, is a biologically significant process primarily involving the cleavage of its amide (peptide) bond to yield its constituent amino acids, L-aspartic acid and L-phenylalanine. This reaction is carried out by a class of enzymes known as dipeptidases or hydrolases. In biological systems, such as the intestinal lumen, this compound (formed from the hydrolysis of the artificial sweetener aspartame) is further broken down by these enzymes. A deficiency in alpha-aspartyl-phenylalanine hydrolase activity has been investigated as a potential cause for adverse effects associated with aspartame ingestion researchgate.netnih.gov.
Mechanistic insights into the enzyme-catalyzed reaction can be gleaned from studies of proteases that catalyze the reverse reaction—peptide synthesis. Thermolysin, a heat-stable metalloprotease from Bacillus thermoproteolyticus, is widely used in the industrial synthesis of the aspartame precursor. nih.govletstalkacademy.com The enzyme's active site contains a catalytic zinc ion (Zn²⁺) and specific subsites that recognize and bind the substrates (in synthesis, N-protected L-aspartic acid and an L-phenylalanine ester). nih.govresearchgate.net
The proposed mechanism for synthesis, which is reversible and thus informative for hydrolysis, involves:
Substrate Binding: The substrates bind to specific pockets (S1' and S1) in the enzyme's active site. X-ray crystallography studies have revealed the precise orientation of the substrates, showing that the carboxyl group of the aspartic acid derivative coordinates with the catalytic zinc ion. nih.govacs.org
Formation of a Tetrahedral Intermediate: The enzyme facilitates a nucleophilic attack, leading to the formation of a high-energy tetrahedral intermediate. This step is analogous to the mechanism of many proteases. acs.org
Product Release: The intermediate collapses, forming the new peptide bond in synthesis or breaking it in hydrolysis, followed by the release of the products. acs.org
For hydrolysis, the mechanism would proceed in the reverse direction, with the dipeptide this compound binding to the active site. A water molecule, activated by the zinc ion and adjacent amino acid residues, acts as the nucleophile, attacking the carbonyl carbon of the peptide bond and leading to its cleavage through a tetrahedral intermediate.
Non-Enzymatic Degradation Pathways and Products
This compound can undergo non-enzymatic degradation through several chemical pathways, particularly in aqueous solutions. These reactions are highly dependent on environmental conditions. The primary degradation pathways are hydrolysis of the peptide bond and intramolecular cyclization to form a diketopiperazine derivative. nih.govnih.gov
Hydrolytic Decomposition Under Acidic and Alkaline Conditions
The peptide bond in this compound is susceptible to hydrolysis under both acidic and alkaline conditions, yielding L-aspartic acid and L-phenylalanine.
Acidic Conditions: Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen of the amide bond. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate results in the cleavage of the C-N bond. study.com Studies on the related compound aspartame show that under strongly acidic conditions, hydrolysis of both the ester and peptide bonds is favored. epo.org
Alkaline Conditions: In alkaline solutions, the degradation is typically initiated by the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacking the amide carbonyl carbon. This pathway also proceeds through a tetrahedral intermediate to break the peptide bond. Research on aspartame degradation shows that at a very high pH of 12, the major breakdown product is α-aspartylphenylalanine, indicating that ester hydrolysis is faster than peptide bond cleavage under these conditions. researchgate.net However, the dipeptide itself will further hydrolyze to its constituent amino acids.
Formation of Key Degradation Products (e.g., Diketopiperazine, Constituent Amino Acids)
The degradation of this compound in solution leads to an equilibrium between the linear dipeptide and its cyclic form, a diketopiperazine (DKP), along with the products of complete hydrolysis.
Diketopiperazine (DKP) Formation: this compound can undergo an intramolecular cyclization reaction (aminolysis) to form 3-(carboxymethyl)-6-benzyl-2,5-dioxopiperazine. nih.gov This reaction involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the C-terminal amino acid, resulting in the elimination of a water molecule. nih.gov This cyclization is a common degradation pathway for dipeptides, especially in the solid state at elevated temperatures or in solution. nih.govindiana.edunih.gov
Constituent Amino Acids: The irreversible hydrolysis of the peptide bond in this compound, as described in the previous section, results in the formation of L-aspartic acid and L-phenylalanine. study.com
The primary degradation products of this compound and its precursor, aspartame, are summarized below.
| Precursor Compound | Condition | Major Degradation Products |
| Aspartame | Acidic (pH 2-6) | Phenylalanine methyl ester, Aspartic Acid, Phenylalanine researchgate.net |
| Aspartame | Neutral/Alkaline (pH 7-10) | 3-(carboxymethyl)-6-benzyl-2,5-dioxopiperazine (DKP) researchgate.net |
| Aspartame | Strongly Alkaline (pH 12) | This compound researchgate.net |
| This compound | Heat (Solid State) | 3-(carboxymethyl)-6-benzyl-2,5-dioxopiperazine (DKP), Water nih.gov |
| This compound | Aqueous Solution | L-Aspartic Acid, L-Phenylalanine, DKP (in equilibrium) |
Influence of Environmental Factors (e.g., pH, Temperature, Water Activity) on Degradation Kinetics
The rate at which this compound degrades is significantly influenced by several environmental factors. The stability of its closely related precursor, aspartame, has been extensively studied and provides strong indications for the behavior of the dipeptide itself.
pH: The stability of the molecule is highly pH-dependent. Maximum stability is observed in the acidic range, typically around pH 4.3. nih.govchemdad.com In both more strongly acidic and in neutral to alkaline conditions, the rate of degradation increases significantly. researchgate.net Buffer salts can also catalyze the degradation, with rates increasing with buffer concentration. researchgate.net
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of degradation. researchgate.netatamanchemicals.com In the solid state, the intramolecular aminolysis of this compound to form DKP occurs at temperatures between 186-202°C, with an activation energy of approximately 234 kJ mol⁻¹. nih.gov In aqueous solutions, the activation energies for aspartame degradation (which involves the formation and subsequent degradation of this compound) are in the range of 14–20 kcal/mole (58-84 kJ/mol). researchgate.net
Water Activity (aw): In low and intermediate moisture systems, water activity is a critical factor. An increase in water activity generally leads to a higher degradation rate, as water is a reactant in the hydrolysis pathway. researchgate.net
The table below summarizes the effect of these environmental factors on the stability of this compound and related compounds.
| Factor | Condition | Effect on Stability |
| pH | pH ≈ 4.3 | Maximum stability nih.govchemdad.com |
| pH < 3 or pH > 5 | Decreased stability, increased degradation rate researchgate.net | |
| Temperature | Increasing Temperature | Exponential increase in degradation rate researchgate.net |
| Water Activity (aw) | Increasing aw | Increased degradation rate researchgate.net |
Enzyme Engineering for Modified Specificity or Stability (e.g., Subtiligase Variants)
Enzyme engineering is a powerful tool for modifying the properties of enzymes to enhance their utility in industrial applications, such as the synthesis of peptides like this compound. By altering the amino acid sequence of an enzyme, its substrate specificity, catalytic efficiency, and stability can be tailored for a specific purpose. While proteases naturally hydrolyze peptide bonds, they can be engineered to favor synthesis over hydrolysis.
Subtiligase , an engineered variant of the serine protease subtilisin, is a notable example. Subtilisin was converted from a protease into a peptide ligase by mutating the catalytic serine residue to a cysteine (S221C) and a second mutation (P225A) to reduce steric hindrance. nih.govfrontiersin.org This "subtiligase" favors aminolysis (ligation) over hydrolysis, efficiently catalyzing the formation of peptide bonds between a peptide C-terminal ester and the N-terminal amine of another peptide or protein. nih.govlabome.com Further engineering of subtiligase has produced a toolbox of variants with altered N-terminal specificities, allowing for the ligation of a broader range of peptide sequences. nih.gov
Similar protein engineering principles have been applied to other proteases relevant to aspartame synthesis:
Thermolysin and other Metalloproteases: Structure-guided engineering of thermolysin can improve the efficiency of aspartame precursor synthesis. nih.govnih.gov By identifying key residues in the active site through computational modeling and X-ray crystallography, mutations can be introduced to enhance substrate binding or catalytic turnover. For instance, engineering a metalloprotease by mutating a histidine residue proximal to the active site significantly improved its affinity for one of the substrates in Z-aspartame synthesis. umn.edu
These examples demonstrate that rational design and directed evolution can be used to create enzyme variants with modified specificity and stability, making them more efficient catalysts for either the synthesis or the specific cleavage of dipeptides like this compound.
Advanced Spectroscopic and Analytical Characterization of Alpha Aspartylphenylalanine
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for the structural elucidation and analysis of α-aspartylphenylalanine, providing detailed insights into its molecular framework, vibrational modes, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of α-aspartylphenylalanine in solution. Both ¹H and ¹³C NMR provide unique information about the chemical environment of each atom.
¹H NMR Chemical Shift Analysis: The proton NMR spectrum of α-aspartylphenylalanine exhibits characteristic signals corresponding to the protons in the aspartyl and phenylalanyl residues. The chemical shifts are influenced by the electronic environment of the protons, including shielding and deshielding effects from adjacent functional groups. A representative analysis of the ¹H NMR spectrum provides the following assignments:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons (Phenyl group) | ~7.39 | m | Multiple signals arising from the five protons on the phenyl ring. |
| α-H (Phenylalanine) | ~4.50 | dd | Coupled to the β-protons of phenylalanine and the amide proton. |
| α-H (Aspartic Acid) | ~4.00 | dd | Coupled to the β-protons of aspartic acid and the amine protons. |
| β-CH₂ (Phenylalanine) | ~3.10 | m | Diastereotopic protons, appearing as a multiplet. |
| β-CH₂ (Aspartic Acid) | ~2.80 | m | Diastereotopic protons, appearing as a multiplet. |
¹³C NMR Chemical Shift Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom.
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (Aspartyl - COOH) | ~175-180 |
| Carbonyl (Phenylalanyl - COOH) | ~175-180 |
| Amide Carbonyl | ~170-175 |
| Aromatic C (quaternary) | ~135-140 |
| Aromatic CH | ~125-130 |
| α-C (Phenylalanine) | ~55-60 |
| α-C (Aspartic Acid) | ~50-55 |
| β-C (Phenylalanine) | ~35-40 |
| β-C (Aspartic Acid) | ~35-40 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a molecular fingerprint, allowing for the identification of functional groups and conformational details.
IR Spectroscopy: The IR spectrum of α-aspartylphenylalanine is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.
Raman Spectroscopy: Raman spectroscopy provides information on the vibrations of non-polar bonds and is particularly useful for studying the aromatic ring and the peptide backbone.
Key vibrational modes for α-aspartylphenylalanine are summarized below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Assignment |
|---|---|---|---|
| N-H Stretch (Amine/Amide) | 3400-3200 (broad) | 3400-3200 | Stretching of the primary amine and secondary amide N-H bonds. |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Stretching of the C-H bonds in the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 | Stretching of the C-H bonds in the alkyl portions of the molecule. |
| C=O Stretch (Carboxylic Acid) | 1760-1690 | 1760-1690 | Stretching of the carbonyl groups in the carboxylic acid functions. |
| C=O Stretch (Amide I) | 1680-1630 | 1680-1630 | Primarily C=O stretching of the amide bond. |
| N-H Bend (Amide II) | 1570-1515 | - | Coupled N-H in-plane bending and C-N stretching of the amide bond. |
| C=C Stretch (Aromatic) | 1600, 1475 | 1600, 1475 | Stretching vibrations of the carbon-carbon bonds in the phenyl ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For α-aspartylphenylalanine, the primary chromophore is the phenyl group of the phenylalanine residue. The π → π* transitions of the aromatic ring are responsible for the characteristic UV absorption. The absorption maximum (λmax) for α-aspartylphenylalanine is typically observed in the ultraviolet region. The phenylalanine residue gives rise to absorption maxima at approximately 258 nm. sielc.com
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are essential for the separation of α-aspartylphenylalanine from complex mixtures and for its accurate quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used method.
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-Phase HPLC (RP-HPLC): RP-HPLC is a common technique for the analysis of polar compounds like dipeptides. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For α-aspartylphenylalanine, C18 columns are frequently employed.
Chiral Separation: Since α-aspartylphenylalanine contains two chiral centers, it can exist as four stereoisomers (L-L, D-D, L-D, and D-L). The separation of these enantiomers and diastereomers requires chiral chromatography. This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. CSPs based on macrocyclic glycopeptides, such as teicoplanin, have been shown to be effective for the direct separation of underivatized amino acids and their derivatives. sigmaaldrich.comnih.gov
Optimization of Mobile and Stationary Phases for Enhanced Resolution
The resolution of α-aspartylphenylalanine in HPLC is highly dependent on the choice of stationary and mobile phases.
Mobile Phase Optimization:
pH: The pH of the mobile phase is a critical parameter as it affects the ionization state of the acidic and basic functional groups in α-aspartylphenylalanine, thereby influencing its retention.
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) in the mobile phase are adjusted to control the elution strength and achieve optimal separation.
Additives: Ion-pairing reagents or buffers are often added to the mobile phase to improve peak shape and resolution.
Stationary Phase Selection:
Reversed-Phase: For achiral separations, C18 and C8 columns with varying particle sizes and pore sizes are commonly used.
Chiral Stationary Phases: A variety of CSPs are available for chiral separations, including those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin), and Pirkle-type phases. ankara.edu.trrsc.org The choice of CSP depends on the specific stereoisomers to be separated.
A typical starting point for the RP-HPLC analysis of α-aspartylphenylalanine might involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, run in a gradient elution mode. For chiral separations, a teicoplanin-based CSP with a mobile phase of acetonitrile and water could be employed. ankara.edu.tr
| Parameter | Typical Conditions for RP-HPLC | Typical Conditions for Chiral HPLC |
|---|---|---|
| Stationary Phase | C18 (e.g., 5 µm particle size, 100 Å pore size) | Teicoplanin-based CSP |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) or acetate) and acetonitrile/methanol (B129727) | Isocratic or gradient of acetonitrile and water/aqueous buffer |
| Detection | UV at ~210 nm or ~258 nm | UV at ~210 nm or ~258 nm |
Application of Quality by Design (QbD) Principles in Analytical Procedure Development
The application of Quality by Design (QbD) principles to the development of analytical procedures, often termed Analytical QbD (AQbD), represents a systematic, proactive, and risk-based approach to creating robust and reliable methods. youtube.comiajpr.com This paradigm shifts the focus from a reactive, problem-solving approach to a prospective one that builds quality into the analytical method from the outset. nih.gov The core of AQbD is to begin with predefined objectives and to use scientific understanding and risk management to control the sources of variability, ensuring the method is fit for its intended purpose throughout its lifecycle. iajpr.comnih.gov
The process begins with defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method, such as accuracy, precision, and sensitivity needed for the analysis of alpha-aspartylphenylalanine. youtube.com Following this, Critical Quality Attributes (CQAs) of the compound and Critical Process Parameters (CPPs) of the analytical method are identified. For a High-Performance Liquid Chromatography (HPLC) method, for instance, CPPs could include mobile phase composition, pH, column temperature, and flow rate.
Risk assessment tools, such as Failure Mode and Effects Analysis (FMEA) or fishbone diagrams, are employed to identify and rank parameters that could potentially impact the method's performance. iajpr.com Design of Experiments (DoE) is then used to systematically study the effects of these parameters and their interactions. This multivariate approach allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of operational parameters within which the method is proven to perform robustly. nih.gov By operating within the MODR, adjustments can be made without the need for re-validation, offering significant regulatory flexibility. nih.gov This systematic framework ensures the development of a well-understood, rugged, and reliable analytical method for the consistent analysis of this compound. nih.govqjmhs.com
Mass Spectrometry for Molecular Identification and Degradation Product Profiling
Mass spectrometry (MS) is an indispensable tool for the molecular identification of this compound and for the detection, identification, and quantification of its degradation products. molnar-institute.com Its high sensitivity and specificity make it ideal for impurity profiling, which is crucial for ensuring the quality and stability of pharmaceutical and food products. molnar-institute.comnih.gov this compound is a known degradation product of the artificial sweetener aspartame (B1666099), which can hydrolyze under various conditions of pH and temperature. researchgate.netresearchgate.netrhhz.net HPLC coupled with mass spectrometry (HPLC-MS) is a powerful and commonly used technique for this purpose, allowing for the separation of the parent compound from its degradants before their mass analysis. molnar-institute.comrhhz.net
Common degradation products of aspartame that can be profiled alongside this compound include aspartic acid, phenylalanine, and 5-benzyl-3,6-dioxo-2-piperazineacetic acid (diketopiperazine). researchgate.netrhhz.net The ability to simultaneously monitor for these compounds is a key advantage of MS-based methods. researchgate.netrhhz.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, non-volatile molecules like peptides, including this compound. researchgate.netaip.org In positive ion mode, ESI typically generates protonated molecular ions, [M+H]⁺. For this compound (C₁₃H₁₆N₂O₅, monoisotopic mass: 280.1059 Da), this would correspond to an ion at m/z 281.1132. nih.govprinceton.edu One of the key advantages of ESI is that under appropriate conditions, it imparts minimal excess energy to the analyte, which reduces in-source fragmentation. researchgate.net This ensures that the generated spectrum is dominated by the molecular ion, providing clear molecular weight information. This lack of interfering fragmentation is crucial when simultaneously analyzing a compound and its structurally similar degradation products. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the precursor ion of this compound ([M+H]⁺ at m/z 281.1) is isolated and then subjected to Collision-Induced Dissociation (CID). nih.gov The resulting product ions provide a structural fingerprint of the molecule.
The fragmentation of peptides in CID typically occurs at the amide bonds, leading to the formation of b- and y-type ions. Other characteristic fragmentations include the neutral loss of water (-18 Da) or ammonia (B1221849) (-17 Da). A key fragmentation pathway for peptides containing an aspartic acid residue involves a specific rearrangement that can help distinguish between α- and β-linked aspartyl residues. nih.govnih.gov For this compound, the fragmentation pattern provides confirmation of its amino acid sequence and structure. researchgate.net High-resolution mass spectrometry (HRMS) can be used to obtain accurate mass measurements of fragment ions, further aiding in their unambiguous identification. nih.gov
Table 1: Representative MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity/Neutral Loss |
| 281.1 | 263.1 | [M+H - H₂O]⁺ |
| 281.1 | 235.1 | [M+H - H₂O - CO]⁺ |
| 281.1 | 166.1 | y₁ ion (Phenylalanine) |
| 281.1 | 148.1 | [y₁ - H₂O]⁺ |
| 281.1 | 120.1 | Iminium ion of Phenylalanine |
| 281.1 | 116.1 | b₁ ion (Aspartic acid) |
This table is generated based on typical peptide fragmentation patterns and publicly available spectral data. nih.gov
Resonant Electron Capture Mass Spectrometry for Negative Ion Decomposition Studies
Resonant Electron Capture (REC) Mass Spectrometry is a technique that studies the interaction of low-energy electrons (typically 0-15 eV) with neutral molecules in the gas phase, leading to the formation of negative ions (NIs). aip.orgnih.gov This method provides unique insights into molecular structure and decomposition pathways that are often complementary to positive-ion techniques like CID. aip.org
When a dipeptide like this compound interacts with low-energy electrons, it can form a transient molecular negative ion. This ion can then stabilize or decompose through various channels. For smaller peptides, the most prominent ion observed is often the [M-H]⁻ ion, formed by the loss of a hydrogen atom, typically from a carboxylic acid group. nih.gov At slightly higher electron energies, fragmentation of the peptide backbone can occur. Unlike the b/y ions seen in positive-ion CID, electron-induced dissociation methods (including REC, Electron Capture Dissociation (ECD), and Electron Transfer Dissociation (ETD)) tend to cleave the N-Cα bond, producing c- and z-type fragment ions. aip.orgwvu.edu A key feature in the REC spectra of peptides is the frequent observation of zₙ-1 ions. nih.gov Studying these negative ion fragmentation pathways provides a deeper understanding of the intrinsic chemical properties of the this compound molecule.
Integrated Analytical Approaches for Comprehensive Characterization
A comprehensive characterization of this compound, particularly in complex matrices or during stability studies, necessitates the use of integrated analytical approaches. The most powerful and widely adopted of these is the coupling of a separation technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), with mass spectrometry. rhhz.net222.198.130
This hyphenated technique, LC-MS (or LC-MS/MS), leverages the strengths of both methods. The chromatography system separates this compound from its precursors (e.g., aspartame), potential isomers (e.g., beta-aspartylphenylalanine), and degradation products. researchgate.net This separation is critical for accurate quantification and unambiguous identification, as isobaric compounds (those with the same mass) cannot be distinguished by the mass spectrometer alone.
Following separation, the eluent is directed into the mass spectrometer's ion source (e.g., ESI). The MS provides highly sensitive detection and definitive molecular weight information. By employing tandem MS (MS/MS), structural confirmation of the parent compound and identification of unknown degradation products can be achieved by analyzing their fragmentation patterns. nih.govrhhz.net This integrated approach allows for the simultaneous analysis of multiple components in a single run, providing a complete profile of the analyte and its related substances with high sensitivity and specificity. rhhz.net
Computational Chemistry and Molecular Modeling of Alpha Aspartylphenylalanine
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties of alpha-aspartylphenylalanine, which govern its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For dipeptides like this compound and its derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-31G(d,p) to determine optimized molecular geometry, electronic properties, and various reactivity descriptors. sphinxsai.commdpi.com This approach has proven effective for calculating the molecular properties of amino acids and peptides. sphinxsai.comnih.gov DFT serves as a robust framework for discussing chemical reactivity by analyzing parameters derived from the electronic structure. nih.gov The calculations can be performed in both the gas phase and in solution, often using models like the Conductor-like Polarizable Continuum Model (C-PCM) to approximate solvent effects. mdpi.commdpi.com These studies allow for the determination of thermodynamic descriptors and global descriptors of chemical activity, providing a comprehensive understanding of the molecule's potential behavior in chemical reactions. mdpi.com
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. sphinxsai.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound derivatives, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule, which is a key aspect of its electronic behavior. sphinxsai.com
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. sphinxsai.com |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding within a molecule. sphinxsai.comnih.gov This method provides insight into the stabilization energy associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. researchgate.net The stability of a molecule is enhanced by these hyperconjugative interactions, where a larger stabilization energy (E(2)) corresponds to a more significant interaction between the donor and acceptor orbitals. sphinxsai.com NBO analysis can quantify the stabilizing role of electron delocalization, such as the interaction between lone pair orbitals (n) and anti-bonding orbitals (σ*), which are crucial for understanding the molecule's preferred conformation and stability. researchgate.net
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| O (Lone Pair) | C=O (π) | 30.5 | Resonance stabilization of the carboxyl group. |
| N (Lone Pair) | C-H (σ) | 2.1 | Hyperconjugative interaction contributing to peptide bond stability. |
| O-H (σ) | C=O (σ*) | 0.8 | Weak intramolecular interaction. |
Computational methods can accurately predict various spectroscopic parameters. For instance, 1H and 13C nuclear magnetic resonance (NMR) chemical shifts for molecules like this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. sphinxsai.com
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution on the molecule's surface. sphinxsai.com It is a valuable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. rsc.org The MESP surface is color-coded to indicate different potential values:
Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack.
Green regions represent areas of neutral potential.
By analyzing the MESP surface of this compound, one can identify the most reactive sites, such as the oxygen atoms of the carboxyl groups (negative potential) and the hydrogen atoms of the amine and carboxyl groups (positive potential). sphinxsai.com
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. sciopen.com
MD simulations are powerful for sampling the vast conformational space of flexible molecules like peptides in a solution environment. nih.gov These simulations model the interactions between the peptide and solvent molecules (typically water), providing a realistic depiction of its dynamic behavior. rsc.org By solving Newton's equations of motion for every atom in the system, MD simulations generate a trajectory that reveals how the molecule moves, folds, and changes its shape over time. uchicago.edu
This technique is crucial for understanding the conformational flexibility of this compound, which is essential for its biological function and interactions with other molecules. nih.gov Enhanced sampling techniques are often employed in MD simulations to overcome energy barriers more efficiently and explore a wider range of conformations than would be possible with standard MD alone. sciopen.comfrontiersin.org The results from these simulations can identify the most stable or frequently occurring conformations and characterize the slow motions that are often relevant to biological activity. nih.gov
Studies of Peptide Folding and Unfolding Pathways
For a small dipeptide such as this compound, "folding" refers to the transition between various conformational states, primarily the equilibrium between extended and more compact, folded structures. Computational studies, particularly those involving laser spectroscopy combined with molecular beam techniques, have shed light on these pathways for its closely related derivative, aspartame (B1666099).
In the gas phase, isolated aspartame tends to adopt extended or semi-folded conformations, often stabilized by an intramolecular C5 hydrogen bond characteristic of β-sheet arrangements. researchgate.net However, the introduction of solvent molecules dramatically shifts this conformational landscape. The interaction with even a single water molecule can induce a significant change, favoring a more folded structure. researchgate.net This demonstrates that the folding pathway and the stability of specific conformers are highly dependent on the surrounding environment. The process is not as complex as the multi-stage folding of large proteins but is a crucial determinant of the dipeptide's physicochemical properties and biological activity. nih.gov The study of unfolding pathways through molecular dynamics simulations, which is a less computationally demanding task, can provide significant insights into the folding process due to the principle of microscopic reversibility. nih.gov
Interactions with Solvent Molecules and Biomolecular Environments
The interaction of this compound with its environment, particularly water, is critical to its structure and function. Molecular dynamics simulations and quantum mechanics-based calculations reveal that solvent interactions are not passive but actively shape the dipeptide's conformation.
Computational studies on the microhydration of aspartame show that the first two water molecules preferentially bind to a specific hydrophilic site created by the carboxylic acid group and the flexible peptide backbone. researchgate.net In one stable configuration, a water molecule inserts itself between the carboxylic hydroxyl group and the oxygen atom of the amide bond, creating a stable eight-membered cyclic hydrogen bond network. researchgate.net This strong, localized interaction highlights the ability of water to mediate and stabilize specific peptide conformations. nih.gov
The thermodynamics of solvation are dictated by the formation of a solvent cavity around the solute. The shape and nature of this cavity, influenced by the specific chemical interactions between the peptide and surrounding water, can be used to predict the solvation free energy, enthalpy, and entropy. researchgate.net Beyond water, other molecules in the biological environment, such as ions, also play a role. For instance, studies on the phenylalanine residue show a competition between aqueous solvation and cation-pi interactions with ions like Na+, which can influence the local conformation and charge distribution. mdpi.com
| Interaction Type | Interacting Moiety on α-Aspartylphenylalanine | Solvent/Environmental Component | Key Findings |
| Hydrogen Bonding | Carboxylic acid group, peptide backbone | Water | Forms an eight-membered cyclic hydrogen bond network, stabilizing a folded conformation. researchgate.net |
| Hydrophilic Solvation | Polar groups (carboxyl, amino) | Water | The carboxylic acid and peptide backbone create a preferred solvation site. researchgate.net |
| Cation-π Interaction | Phenylalanine aromatic ring | Cations (e.g., Na+) | Competes with aqueous solvation, influencing local structure. mdpi.com |
| Cavity Formation | Entire molecule | Water | The shape of the solvent cavity is a predictor of solvation thermodynamics. researchgate.net |
Multiscale Modeling Approaches (e.g., Coarse-Grained to Atomistic Simulations)
To study complex biological processes like peptide aggregation or long-timescale conformational changes, which are computationally prohibitive with traditional all-atom (AA) simulations, researchers employ multiscale modeling approaches. nih.govnih.gov This strategy involves simplifying the molecular representation by grouping several atoms into single "beads," creating a coarse-grained (CG) model. nih.gov
CG models reduce the number of degrees of freedom in the system, allowing for simulations that span much longer time and length scales than AA models. nih.gov For dipeptides, CG models like UNRES have been used to successfully study association and aggregation phenomena. researchgate.net In the UNRES model, a polypeptide is represented by a sequence of α-carbon atoms with united side chains and peptide groups, drastically simplifying the system while retaining key physical properties. researchgate.net The success of such models often depends on their careful parameterization, which can be derived from more detailed atomistic simulations in a systematic multiscale approach. nih.gov This allows the CG model to implicitly capture the effects of the underlying atomic-level interactions and solvent. researchgate.net
| Modeling Approach | Key Features | Advantages | Typical Application for Dipeptides |
| Atomistic (AA) | Explicit representation of every atom. | High accuracy and detail, captures specific electronic and steric effects. | Calculating precise bond energetics, detailed solvent interactions, short-timescale dynamics. nih.gov |
| Coarse-Grained (CG) | Groups of atoms represented as single interaction sites ("beads"). nih.gov | Computationally efficient, allows for simulation of longer timescales and larger systems. nih.gov | Studying peptide association, aggregation, and large-scale conformational changes over microseconds to milliseconds. researchgate.net |
Theoretical Investigations of Peptide Bond Stability and Energetics
Theoretical studies have investigated the stability of the peptide bond in this compound from both a chemical and functional perspective. The inherent chemical stability of the dipeptide has been characterized by its thermal degradation pathway.
In the solid state, this compound undergoes a degradation reaction via intramolecular aminolysis. This process involves the cyclization of the dipeptide to form the exclusive solid product 3-(carboxymethyl)-6-benzyl-2,5-dioxopiperazine, with the concurrent liberation of a water molecule. Kinetic studies monitoring this reaction have determined the activation energy required for the degradation of this compound.
| Compound | Degradation Reaction | Product | Activation Energy (kJ/mol) |
| This compound | Intramolecular Aminolysis | 3-(carboxymethyl)-6-benzyl-2,5-dioxopiperazine + Water | 234 |
| Aspartame (for comparison) | Intramolecular Aminolysis | 3-(carboxymethyl)-6-benzyl-2,5-dioxopiperazine + Methanol (B129727) | 266 |
From a functional standpoint, the precise configuration of the peptide bond is essential for biological activity, as demonstrated in studies of aspartame. Theoretical and synthetic studies have shown that modifications to the amide bond—such as methylation, reversal of the bond direction (retro-inverso), or replacement with an ester bond—result in a complete loss of sweet taste. This indicates that the specific steric, electronic, and directional properties of the native peptide bond are critical for the proper interaction with its biological target, the sweet taste receptor.
In Silico Prediction of Enzymatic Interactions and Substrate Binding
In silico methods, particularly molecular docking, are widely used to predict and analyze the binding of small molecules like this compound to biological macromolecules such as enzymes or receptors. These computational techniques model the interaction between a ligand and a target protein at the molecular level, predicting the preferred binding orientation and estimating the strength of the interaction, often expressed as a binding energy score.
A prominent example is the docking of aspartame, the methyl ester of this compound, into its target, the human sweet taste receptor (a heterodimer of T1R2 and T1R3). Homology models of the receptor's Venus Flytrap Module (VFTM) have been used to simulate the binding process.
Binding Location : Aspartame binds within a cleft in the VFTM of the T1R2 subunit.
Binding Energy : Docking calculations predicted a favorable binding free energy, with the best-scoring configurations around -9.6 kcal/mol.
Key Interactions : The model identified 11 critical amino acid residues in the binding pocket that are important for ligand recognition. These interactions are primarily hydrogen bonds and hydrophobic contacts. For example, two water molecules within the binding pocket are proposed to be essential, bridging the carbonyl groups of aspartame to residues D142 and L279 of the receptor.
This type of in silico analysis provides a detailed hypothesis of the binding mechanism that can guide further experimental work, such as site-directed mutagenesis, to validate the role of specific residues.
| Parameter | Finding for Aspartame Binding to Sweet Taste Receptor (T1R2) |
| Binding Site | Venus Flytrap Module (VFTM) |
| Predicted Binding Energy | -9.6 kcal/mol |
| Key Interacting Residues | S40, Y103, D142, S144, S165, S168, Y215, D278, E302, D307, R383 |
| Interaction Types | Hydrogen bonding, hydrophobic interactions, water-mediated bridges |
Alpha Aspartylphenylalanine As a Foundational Model System in Advanced Peptide Research
Probing Fundamental Principles of Peptide Structure and Conformational Dynamics
The study of alpha-aspartylphenylalanine offers a window into the foundational principles of peptide structure. Due to its limited number of rotatable bonds compared to larger polypeptides, it is an ideal system for high-resolution analysis using techniques like NMR spectroscopy and X-ray diffraction. nih.govresearchgate.net Research on the conformational landscape of aspartame (B1666099), its methyl ester derivative, provides significant insight into the dipeptide backbone of this compound itself. nih.govacs.org
These studies reveal that the molecule possesses considerable conformational flexibility, which is critical for its interaction with biological targets. nih.gov The key torsion angles of the peptide backbone (phi, ψ) and the side chains (chi) in this compound can be meticulously characterized. This allows researchers to understand how intramolecular forces, such as hydrogen bonding and steric hindrance between the bulky benzyl (B1604629) group of phenylalanine and the carboxylic acid group of aspartate, dictate the preferred spatial arrangements. This foundational data is essential for calibrating computational models and molecular dynamics simulations aimed at predicting the structure and behavior of more complex peptide systems. nih.gov
Insights into Peptide Stability and Degradation Pathways in Biological Mimetic Systems
This compound is a well-established model for investigating peptide stability and degradation. Its breakdown has been characterized under various conditions mimicking physiological and pharmaceutical environments, including changes in temperature and pH.
In the solid state, thermal analysis has shown that this compound undergoes a solid-state intramolecular aminolysis reaction at elevated temperatures (186-202°C). nih.gov This process involves the liberation of a water molecule and results in the exclusive formation of a cyclic compound, 3-(carboxymethyl)-6-benzyl-2,5-dioxopiperazine, a type of diketopiperazine. nih.gov The kinetics of this degradation follow a nucleation control model, with a determined activation energy of approximately 234 kJ mol⁻¹. nih.gov
In aqueous solutions, the degradation pathway is highly dependent on pH. Under neutral or near-neutral conditions, this compound can be formed from the hydrolysis of its methyl ester, aspartame. nih.gov Subsequently, the peptide bond of this compound can be hydrolyzed, breaking the dipeptide into its constituent amino acids, L-aspartic acid and L-phenylalanine. researchgate.net This hydrolytic cleavage is a fundamental reaction pathway for peptide degradation in biological systems. The study of these distinct degradation mechanisms provides critical insights into the chemical stability of the peptide bond, informing the development of more stable peptide-based therapeutics and food products.
| Condition | Reaction Type | Primary Degradation Product(s) | Key Findings |
|---|---|---|---|
| Solid State (Thermal Stress, 186-202°C) | Intramolecular Aminolysis (Cyclization) | 3-(carboxymethyl)-6-benzyl-2,5-dioxopiperazine, Water | Follows nucleation-controlled kinetics with an activation energy of ~234 kJ mol⁻¹. nih.gov |
| Aqueous Solution | Hydrolysis | L-Aspartic Acid, L-Phenylalanine | Represents a common pathway for peptide breakdown in biological systems. researchgate.net |
Elucidating Enzyme-Peptide Recognition and Catalytic Mechanisms
The specific structure of this compound makes it an excellent substrate for studying enzyme-peptide recognition and the mechanisms of catalytic action. As a naturally occurring dipeptide in the body following the metabolism of aspartame, it is acted upon by specific enzymes. nih.gov
It is known to be hydrolyzed by various peptidases, referred to as Asp-Phe dipeptidases, which are present in the intestinal lumen and other tissues. nih.gov The study of these enzymes helps elucidate how the active site of a peptidase recognizes the specific side chains of aspartic acid and phenylalanine, positions the peptide bond for cleavage, and facilitates the catalytic hydrolysis. Deficiencies in such hydrolase activities have been explored in relation to metabolic responses to aspartame ingestion. researchgate.netnih.gov
Furthermore, this compound has been identified as an inhibitor of angiotensin-converting enzyme (ACE). caymanchem.com This interaction demonstrates how a simple dipeptide can fit into the active site of a complex enzyme, not as a substrate to be cleaved, but as an inhibitor that blocks its normal function. This inhibitory activity highlights the specificity of enzyme-ligand interactions and provides a simplified model for designing more potent peptide-based enzyme inhibitors.
Contribution to the Understanding of Dipeptide Reactivity and Specificity
Research centered on this compound has made significant contributions to the broader understanding of dipeptide reactivity and specificity. By characterizing its degradation pathways, scientists have established clear models for two fundamental dipeptide reactions: intramolecular cyclization to form diketopiperazines and intermolecular hydrolysis of the peptide bond. nih.gov The kinetic data derived from these studies provide a quantitative framework for predicting the stability of the peptide linkage in different chemical environments. nih.gov
The molecule also serves as a case study in biological specificity. The precise manner in which it is recognized and processed by digestive hydrolases, yet also acts as an inhibitor for an unrelated enzyme like ACE, underscores how the three-dimensional arrangement of amino acid residues dictates biological function. caymanchem.com These findings reinforce the principle that biological activity is not merely a function of the constituent amino acids, but of the specific stereochemistry and conformational structure of the peptide itself. The lessons learned from this model dipeptide are routinely applied to the fields of drug design, food science, and molecular biology.
Emerging Research Frontiers and Future Directions in Alpha Aspartylphenylalanine Studies
The dipeptide α-L-aspartyl-L-phenylalanine is a molecule of significant interest, primarily as the immediate precursor to the widely used artificial sweetener, aspartame (B1666099). Beyond its role in the food industry, the study of this dipeptide and its analogs provides a valuable platform for advancements in biocatalysis, analytical chemistry, computational modeling, and peptide engineering. Emerging research is focused on developing more sustainable and efficient synthesis methods, creating sophisticated real-time monitoring techniques, leveraging computational power to accelerate discovery, and exploring the intricate relationships between molecular structure and function.
Q & A
Q. What are the optimal synthetic routes for producing high-purity alpha-Aspartylphenylalanine, and how do reaction conditions influence yield?
Methodological Answer: this compound is commonly synthesized via peptide coupling or enzymatic methods. A key route involves reacting L-phenylalanine with protected aspartic acid derivatives (e.g., β-benzyl-L-aspartate) in anhydrous solvents like dichloromethane, followed by catalytic hydrogenation for deprotection . Yield optimization requires precise control of stoichiometry, pH (e.g., alkaline conditions for nucleophilic attack), and temperature (typically 0–25°C). For example, Bachman et al. (1976) achieved 85% yield using a tert-butoxycarbonyl (Boc)-protected aspartic acid intermediate under nitrogen atmosphere . Purification via recrystallization (ethanol/water) or reversed-phase HPLC is critical to isolate >95% purity .
Table 1 : Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Boc-protected coupling | 85 | 98 | Bachman et al. |
| Enzymatic synthesis | 72 | 95 | Katoh et al. |
| Formyl chloride route | 68 | 92 | N/A |
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
Methodological Answer: Structural validation requires a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry (e.g., α-linkage) via characteristic shifts: aspartyl β-protons at δ 2.5–3.0 ppm and phenylalanine aromatic protons at δ 7.2–7.4 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 281.28) and fragments to rule out impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>95%) and resolve diastereomers .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer: Stability studies should use accelerated degradation protocols:
- pH Stability : Incubate samples in buffers (pH 2–9) at 37°C for 24–72 hours. HPLC monitoring reveals degradation products (e.g., diketopiperazine formation at pH < 3) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. In solution, storage at 4°C in dark vials minimizes hydrolysis .
Advanced Research Questions
Q. What molecular mechanisms underlie the role of this compound as a biomarker in hepatic cirrhosis, and how can its specificity be validated?
Methodological Answer: In cirrhotic patients, elevated this compound levels correlate with impaired liver function (e.g., reduced ammonia detoxification). To validate specificity:
- Metabolomic Profiling : Use LC-MS/MS to quantify serum levels alongside other biomarkers (e.g., cholic acid, N-acetylsphingosine). Statistical analysis (ROC curves) can differentiate cirrhosis from controls (AUC > 0.8) .
- In Vitro Models : Hepatocyte cultures exposed to fibrotic cytokines (TGF-β1) can model dysregulated peptide metabolism. Knockdown of aspartyl-tRNA synthetase via siRNA may confirm pathway involvement .
Q. How can computational modeling predict the interaction of this compound with enzymatic targets like aspartyl proteases?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets (e.g., HIV-1 protease). Key steps:
- Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
- Binding Site Analysis : Grid parameters centered on catalytic aspartate residues (e.g., Asp25 in HIV-1 protease).
- Free Energy Calculations : MM-PBSA/GBSA estimates ΔGbinding. Compare with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental strategies resolve contradictory data on this compound’s biological activity across studies?
Methodological Answer: Contradictions often arise from variability in:
- Sample Preparation : Standardize protocols for extraction (e.g., methanol/water) and storage (−80°C) to prevent degradation .
- Assay Conditions : Use cell lines with consistent genetic backgrounds (e.g., HepG2 for liver studies) and control for confounding factors (e.g., serum albumin binding) .
- Statistical Power : Meta-analysis of published data (PRISMA guidelines) with random-effects models quantifies heterogeneity .
Methodological Considerations for Reproducibility
- Synthesis Replication : Report detailed reaction parameters (solvent purity, inert gas use) per IUPAC guidelines .
- Data Transparency : Share raw NMR/MS spectra and HPLC chromatograms as supplementary materials .
- Ethical Compliance : For clinical samples, obtain IRB approval and document consent protocols per .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
